molecular formula C25H23N3O4 B2515057 N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-73-1

N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2515057
CAS RN: 892279-73-1
M. Wt: 429.476
InChI Key: GQKWMMVOKKFMIJ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.476. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. These compounds have shown higher affinity in certain structural configurations and are effective in blocking apamin-sensitive afterhyperpolarization in rat dopaminergic neurons (Graulich et al., 2006).

Chemical Synthesis Methods

  • A practical method involving niobium pentachloride has been described for the conversion of carboxylic acids to the corresponding carboxamides, facilitating the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, which are structurally related to the compound of interest (Nery et al., 2003).

Pharmaceutical Research and Drug Design

  • Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds similar to the one has shown potential for anti-inflammatory and analgesic agents. These compounds have been screened as cyclooxygenase inhibitors and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Cyclization and Rearrangement Studies

  • Studies on methoxybenzylamino-acetonitriles with benzyl or phenethyl substituents, similar to the compound , have shown spiro-cyclisation and rearrangement properties. These findings are significant for understanding the chemical behavior and potential applications of such compounds (Harcourt et al., 1978).

Pharmacological Activities

  • Synthesized quinazoline derivatives have been evaluated for their diuretic, antihypertensive, and anti-diabetic potential. This research highlights the potential therapeutic applications of compounds structurally related to the one in focus (Rahman et al., 2014).

Synthesis and Characterization of Analogues

  • An efficient synthesis of latifine dimethyl ether, related to the compound , has been reported. This highlights the synthetic approaches that can be applied to similar compounds (Gore et al., 1988).

Applications in Medicinal Chemistry

  • Quinazoline antifolate thymidylate synthase inhibitors, structurally related to the compound , have been synthesized and tested for their antitumor potential. These findings contribute to the understanding of the medicinal applications of such compounds (Marsham et al., 1989).

Mechanism of Action

Target of Action

N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a multi-target directed ligand (MTDL) designed to interact with several key targets in the pathophysiology of certain diseases . The primary targets of this compound include β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies .

Mode of Action

The interaction of this compound with its targets results in significant changes in the biochemical processes associated with these targets . For instance, the compound’s interaction with β-secretase (BACE) can lead to a reduction in the formation of amyloid-beta, a protein fragment that accumulates in the brains of patients with certain diseases .

Biochemical Pathways

This compound affects several biochemical pathways due to its multi-targeted nature . The compound’s interaction with its targets can influence the amyloidogenic pathway, tau phosphorylation, and cholinergic signaling . These pathways are critical in the pathophysiology of certain diseases, and their modulation can have downstream effects on neuronal function and survival .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to be a moderate inhibitor of certain cytochrome P450 enzymes, which play a major role in drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on its targets and the associated biochemical pathways . For example, the compound’s interaction with β-secretase (BACE) can lead to a reduction in the formation of amyloid-beta . This can potentially alleviate the amyloid-beta-induced synaptic dysfunction and neurodegeneration observed in certain diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form the corresponding Schiff base, which is then cyclized with ethyl acetoacetate to form the tetrahydroquinazoline ring. The resulting compound is then reacted with phthalic anhydride to form the dioxo moiety, followed by amidation with the appropriate carboxylic acid to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-phenylethylamine", "ethyl acetoacetate", "phthalic anhydride", "appropriate carboxylic acid" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form the corresponding Schiff base", "Cyclization of the Schiff base with ethyl acetoacetate to form the tetrahydroquinazoline ring", "Reaction of the resulting compound with phthalic anhydride to form the dioxo moiety", "Amidation of the dioxo compound with the appropriate carboxylic acid to form the final product" ] }

CAS RN

892279-73-1

Molecular Formula

C25H23N3O4

Molecular Weight

429.476

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O4/c1-32-20-10-7-18(8-11-20)16-26-23(29)19-9-12-21-22(15-19)27-25(31)28(24(21)30)14-13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31)

InChI Key

GQKWMMVOKKFMIJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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